molecular formula C16H18O7 B13415132 5-O-Cinnamoylquinic acid

5-O-Cinnamoylquinic acid

Cat. No.: B13415132
M. Wt: 322.31 g/mol
InChI Key: WTMHIVNZOSRKJU-VIUXVBALSA-N
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Description

5-O-Cinnamoylquinic acid is a naturally occurring compound found in various plants. It is a type of hydroxycinnamoyl-quinic acid, which is a polyphenol ester formed from hydroxycinnamic acids and quinic acid. This compound is known for its significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Cinnamoylquinic acid typically involves the esterification of quinic acid with cinnamic acid. This reaction can be catalyzed by various agents, including acidic or enzymatic catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is still in its early stages. The extraction from natural sources, such as plants, is the most common method. advancements in biotechnology have led to the development of bioconversion processes using engineered microorganisms to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions

5-O-Cinnamoylquinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the yield and purity of the products .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted quinic acid derivatives. These products can have different biological activities and applications .

Scientific Research Applications

5-O-Cinnamoylquinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-O-Cinnamoylquinic acid involves its interaction with various molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-O-Cinnamoylquinic acid include other hydroxycinnamoyl-quinic acids such as:

Uniqueness

This compound is unique due to its specific cinnamoyl moiety, which imparts distinct biological activities compared to other hydroxycinnamoyl-quinic acids. Its ability to form stable blue solutions and its role as a co-pigment in plants further highlight its uniqueness .

Properties

Molecular Formula

C16H18O7

Molecular Weight

322.31 g/mol

IUPAC Name

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(14(11)19)23-13(18)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17,19,22H,8-9H2,(H,20,21)/b7-6+/t11-,12-,14+,16-/m1/s1

InChI Key

WTMHIVNZOSRKJU-VIUXVBALSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=CC=C2)O)O

Origin of Product

United States

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